17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole
Overview
Description
WIN 51,708 is a synthetic organic compound known for its role as a neurokinin receptor antagonist. It specifically targets the neurokinin-1 receptor, which is associated with the neurotransmitter substance P. This compound has been studied for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders.
Preparation Methods
The synthesis of WIN 51,708 involves multiple steps, starting with the preparation of the core structure, which is a complex polycyclic system. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the polycyclic framework through a series of cyclization reactions.
Functionalization: Introduction of functional groups such as hydroxyl, ethynyl, and others to the core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for WIN 51,708 are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
WIN 51,708 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WIN 51,708 has been extensively studied for its applications in various fields:
Chemistry: It is used as a tool compound to study the neurokinin-1 receptor and its interactions with other molecules.
Biology: It helps in understanding the role of substance P and neurokinin-1 receptors in biological processes.
Medicine: It has potential therapeutic applications in treating conditions such as depression, anxiety, and chemotherapy-induced nausea and vomiting.
Industry: While its industrial applications are limited, it is used in research and development for new therapeutic agents.
Mechanism of Action
WIN 51,708 exerts its effects by binding to the neurokinin-1 receptor, thereby blocking the action of substance P. This inhibition prevents the downstream signaling pathways that are typically activated by substance P, which can lead to various physiological effects such as pain perception, mood regulation, and emesis. The molecular targets involved include the neurokinin-1 receptor and associated G-protein coupled signaling pathways.
Comparison with Similar Compounds
WIN 51,708 is unique in its high affinity for the neurokinin-1 receptor, particularly in comparison to other neurokinin receptor antagonists such as CP-96,345 and RP 67580. These compounds also target the neurokinin-1 receptor but with different selectivity and potency profiles. WIN 51,708 has a dramatically higher affinity for the rat neurokinin-1 receptor compared to the human receptor, which is the opposite of the selectivity displayed by CP-96,345 .
Similar compounds include:
CP-96,345: Another neurokinin-1 receptor antagonist with different species selectivity.
RP 67580: A neurokinin-1 receptor antagonist with a different affinity profile.
Rolapitant: A neurokinin-1 receptor antagonist used clinically for preventing chemotherapy-induced nausea and vomiting.
These comparisons highlight the unique properties of WIN 51,708, particularly its species selectivity and high affinity for the neurokinin-1 receptor.
Properties
IUPAC Name |
(3S,4S,7S,8R,11S,12R,15S)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),17,19,21,23,25-hexaen-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O/c1-4-29(33)14-12-22-20-10-9-19-15-24-18(16-27(19,2)21(20)11-13-28(22,29)3)17-32-25-8-6-5-7-23(25)30-26(32)31-24/h1,5-8,17,19-22,33H,9-16H2,2-3H3/t19-,20+,21-,22-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIXYCDTEGICEE-HZVAOYAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN6C7=CC=CC=C7N=C6N=C5C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC5=CN6C7=CC=CC=C7N=C6N=C5C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801098830 | |
Record name | (1R,3aS,3bR,5aS,15aS,15bS,17aS)-1-Ethynyl-2,3,3a,3b,4,5,5a,6,15,15a,15b,16,17,17a-tetradecahydro-15a,17a-dimethyl-1H-benzimidazo[2,1-b]cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801098830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144177-30-0 | |
Record name | (1R,3aS,3bR,5aS,15aS,15bS,17aS)-1-Ethynyl-2,3,3a,3b,4,5,5a,6,15,15a,15b,16,17,17a-tetradecahydro-15a,17a-dimethyl-1H-benzimidazo[2,1-b]cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144177-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,3aS,3bR,5aS,15aS,15bS,17aS)-1-Ethynyl-2,3,3a,3b,4,5,5a,6,15,15a,15b,16,17,17a-tetradecahydro-15a,17a-dimethyl-1H-benzimidazo[2,1-b]cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801098830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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